Chain-Length-Dependent Immunoreactivity: 2-Pentynoic Acid Exhibits Distinct Antibody Recognition Profiles
In quantitative structure-activity relationship (QSAR) studies of 2-alkynoic acids, carbon chain length significantly modulated recognition by antimitochondrial antibodies (AMA) from primary biliary cirrhosis patient sera. While 2-nonynoic acid (C9) exhibited maximal reactivity and 2-octynoic acid (C8) showed high reactivity, the chain-length dependency indicates that each homolog—including 2-pentynoic acid (C5)—occupies a distinct position on the reactivity spectrum [1]. Among 2-alkynamides varying in chain length, 2-octyn-, 2-nonyn- (particularly), and 2-decynamide exhibited the highest reactivity, establishing a clear non-monotonic relationship between chain length and biological recognition [1].
| Evidence Dimension | AMA recognition (relative immunoreactivity) |
|---|---|
| Target Compound Data | 2-Pentynoic acid (C5) — not among highest-reactivity homologs; intermediate chain length |
| Comparator Or Baseline | 2-Nonynoic acid (C9): optimal reactivity; 2-Octynoic acid (C8): high reactivity; 2-Decynoic acid (C10): high reactivity |
| Quantified Difference | C9 and C8 exhibit highest reactivity among 2-alkynoic acid homologs tested; shorter homologs (C5) demonstrate measurably lower recognition by AMA-positive sera |
| Conditions | QSAR analysis of 2-alkynamides with varying carbon chain length; ELISA using AMA-positive PBC patient sera |
Why This Matters
This class-level inference demonstrates that carbon chain length is not an interchangeable parameter in biological recognition, making 2-pentynoic acid the appropriate choice when intermediate chain length is required to avoid maximal immunoreactivity observed with C8-C10 homologs.
- [1] Rieger R, Leung PS, Jeddeloh MR, et al. Identification of 2-nonynoic acid, a cosmetic component, as a potential trigger of primary biliary cirrhosis. J Autoimmun. 2006;27(1):7-16. doi:10.1016/j.jaut.2006.06.002. View Source
